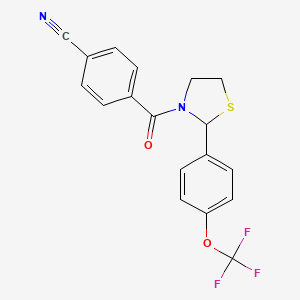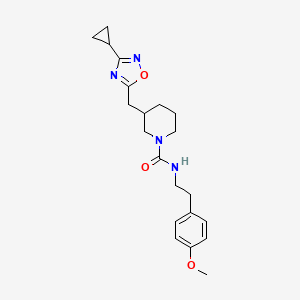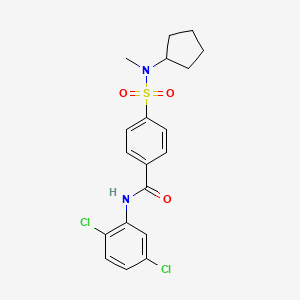![molecular formula C23H23N3O3 B2375483 3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896830-07-2](/img/structure/B2375483.png)
3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule that contains a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound . This core is substituted with an isobutyl group, a 4-methoxyphenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimido[4,5-b]quinoline core would likely contribute to the compound’s aromaticity, while the various substituents would influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimido[4,5-b]quinoline core might undergo reactions typical of aromatic compounds, while the various substituents could also participate in reactions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of similar compounds, specifically 5-arylpyrimido-[4,5-b]quinoline-diones, involves their use as sustainable corrosion inhibitors for mild steel in acidic environments. These compounds show high inhibition efficiency, with one variant achieving up to 98.30% efficiency at certain concentrations. The inhibition process involves adsorption onto the steel surface, conforming to the Langmuir adsorption isotherm. Electrochemical measurements indicate these compounds function as cathodic-type inhibitors, forming protective films on the metal surface as confirmed by scanning electron microscopy (SEM) studies. Quantum chemical calculations and molecular dynamics simulations support the experimental findings, providing insight into the mechanisms and characteristics of adsorption and corrosion inhibition (Verma et al., 2016).
Antimicrobial and Antimalarial Activities
Compounds with the pyrimido[4,5-b]quinoline moiety have been explored for their antimicrobial activity. For instance, 3-cyano-4-imino derivatives have shown potential against a range of microbial agents. This suggests that modifications of the pyrimido[4,5-b]quinoline scaffold could yield compounds with significant antimicrobial properties (Vartale et al., 2013). Additionally, derivatives of benzo[h]quinoline-4-methanols have exhibited antimalarial activity, pointing towards the therapeutic potential of these compounds in treating malaria (Rice, 1976).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for constructing complex quinoline derivatives. For example, L-proline-catalyzed reactions have facilitated the synthesis of structurally complex heterocyclic ortho-quinones, demonstrating the utility of these compounds in organic synthesis and highlighting their potential for generating bioactive molecules (Rajesh et al., 2011).
Anticonvulsant Agents
Furthermore, specific derivatives have been investigated for their potential as anticonvulsant agents. For example, p-TSA-catalyzed one-pot synthesis has led to the development of indeno[1,2-b]quinoline-9,11-dione derivatives showing significant anticonvulsant activity, underscoring the therapeutic applications of these compounds (Ahmed et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14(2)13-26-21(15-9-11-16(29-4)12-10-15)24-22-19(23(26)28)20(27)17-7-5-6-8-18(17)25(22)3/h5-12,14H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOMDBQSYIYVHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)
![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)
![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
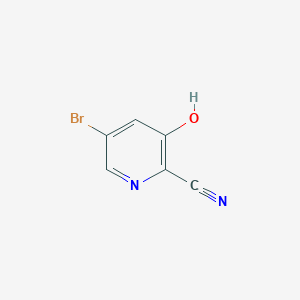
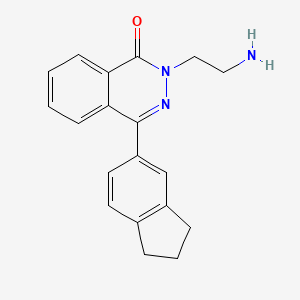
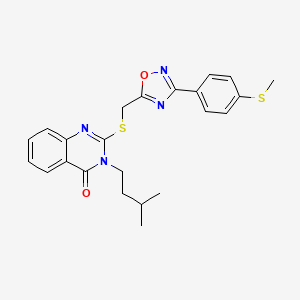
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2375412.png)
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)
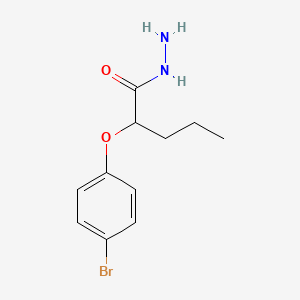
![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)
